
乙酰吗啡
概述
描述
6-乙酰吗啡是一种从吗啡衍生而来的半合成阿片类药物。它是一种吗啡的乙酰化形式,特别是在6位。 这种化合物以其镇痛特性而闻名,通常作为海洛因非法制剂中的杂质存在 . 它的化学式为 C20H23NO4,分子量为 341.40 g/mol .
科学研究应用
6-乙酰吗啡主要用于科学研究,以研究其药理特性。 它在法医和毒理学研究中用作分析参考标准,以识别和定量生物样本中的阿片类化合物 . 此外,它还用于研究探索阿片类药物的镇痛作用及其作用机制 .
安全和危害
作用机制
6-乙酰吗啡通过与中枢神经系统中的μ-阿片受体结合发挥作用。这种结合抑制神经递质的释放,导致对疼痛的感知降低。 该化合物的镇痛作用是通过激活μ-阿片受体通路介导的,类似于其他阿片类药物 .
生化分析
Biochemical Properties
Acetylcodeine plays a significant role in biochemical reactions, particularly in the context of opioid metabolism. It interacts with various enzymes, including cytochrome P450 enzymes, which are responsible for its biotransformation. Acetylcodeine is metabolized into codeine and morphine, which then exert their pharmacological effects . The interactions between acetylcodeine and these enzymes are crucial for its detection and analysis in biological samples.
Cellular Effects
Acetylcodeine affects various types of cells and cellular processes. It influences cell function by binding to opioid receptors, which are G-protein-coupled receptors involved in cell signaling pathways. This binding leads to changes in gene expression and cellular metabolism, resulting in analgesic and euphoric effects. Acetylcodeine’s impact on cell signaling pathways and gene expression is similar to that of other opioids, such as morphine and codeine .
Molecular Mechanism
The molecular mechanism of acetylcodeine involves its binding to opioid receptors, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and the modulation of pain perception. Acetylcodeine also undergoes enzymatic hydrolysis to form codeine and morphine, which further contribute to its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetylcodeine change over time due to its stability and degradation. Acetylcodeine is relatively stable when stored at low temperatures, but it undergoes hydrolysis to codeine at higher temperatures and pH levels. Long-term studies have shown that acetylcodeine can be detected in biological samples for several weeks, depending on storage conditions .
Dosage Effects in Animal Models
The effects of acetylcodeine vary with different dosages in animal models. At low doses, acetylcodeine produces analgesic effects similar to those of codeine and morphine. At high doses, it can cause toxic effects, including respiratory depression and sedation. Threshold effects have been observed, with higher doses leading to more pronounced adverse effects .
Metabolic Pathways
Acetylcodeine is involved in several metabolic pathways, including its conversion to codeine and morphine by cytochrome P450 enzymes. These enzymes play a crucial role in the biotransformation of acetylcodeine, affecting its metabolic flux and metabolite levels. The interactions between acetylcodeine and these enzymes are essential for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Acetylcodeine is transported and distributed within cells and tissues through various transporters and binding proteins. It is primarily distributed to the brain, liver, and kidneys, where it exerts its pharmacological effects. The localization and accumulation of acetylcodeine in these tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of acetylcodeine is primarily in the cytoplasm, where it interacts with opioid receptors and undergoes enzymatic hydrolysis. Post-translational modifications and targeting signals direct acetylcodeine to specific compartments within the cell, influencing its activity and function .
准备方法
6-乙酰吗啡可以通过吗啡的乙酰化合成。该过程涉及在受控条件下使吗啡与乙酸酐反应。反应通常在二氯甲烷或氯仿等有机溶剂中进行,并将混合物在室温或略微升高的温度下搅拌。 反应完成后,产物使用重结晶或色谱等技术进行纯化 .
化学反应分析
6-乙酰吗啡会发生各种化学反应,包括:
氧化: 它可以用高锰酸钾或三氧化铬等氧化剂氧化生成6-乙酰吗啡酮。
还原: 6-乙酰吗啡的还原可以用氢化铝锂等还原剂生成6-乙酰二氢吗啡。
相似化合物的比较
6-乙酰吗啡类似于其他乙酰化阿片类药物,如6-乙酰吗啡和二乙酰吗啡(海洛因)。 它的药理特性不同。 例如,6-乙酰吗啡的效力大约是吗啡的三分之一,使其比6-乙酰吗啡和海洛因效力低 . 其他类似化合物包括吗啡、可待因和蒂巴因,它们都是从鸦片罂粟中提取的,并具有结构相似性 .
属性
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-11(22)24-16-7-5-13-14-10-12-4-6-15(23-3)18-17(12)20(13,19(16)25-18)8-9-21(14)2/h4-7,13-14,16,19H,8-10H2,1-3H3/t13-,14+,16-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXFQKMUCYHPFQ-BKRJIHRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC)CCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC)CCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10985910 | |
| Record name | Acetylcodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10985910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6703-27-1 | |
| Record name | Acetylcodeine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6703-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylcodeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006703271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylcodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10985910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6703-27-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-ACETYLCODEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U59401ETXH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- Q: Does acetylcodeine exhibit any pharmacological activity?
- A: The most common methods include:
- Gas chromatography-mass spectrometry (GC-MS): Widely used for identification and quantification in urine, hair, and other matrices. Requires derivatization prior to analysis. [, , , , , , , ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for analyzing acetylcodeine in various biological matrices, including hair. [, , , , ]
- High-performance liquid chromatography (HPLC): Often coupled with diode array detection or mass spectrometry for analysis of seized drug samples. [, ]
- Thin-layer chromatography (TLC): Can be used as a screening method for acetylcodeine and other opiates in urine and seized drug samples. [, ]
- A: The most common methods include:
- A: Common extraction techniques include:
- Solid-phase extraction (SPE): Widely used for extracting acetylcodeine and other opiates from various biological matrices like urine, blood, and oral fluid. [, , , ]
- Liquid-liquid extraction (LLE): Employed for extracting acetylcodeine from urine, often followed by derivatization and GC-MS analysis. []
- A: Common extraction techniques include:
- A: Yes, studies have shown that the ratio of acetylcodeine to 6-monoacetylmorphine can vary depending on the geographical origin and production methods of illicit heroin. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


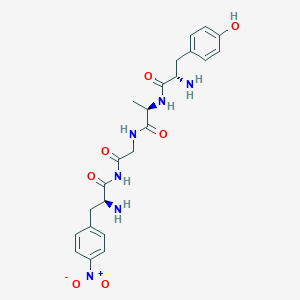
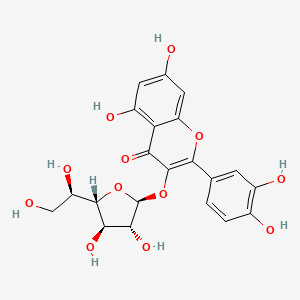
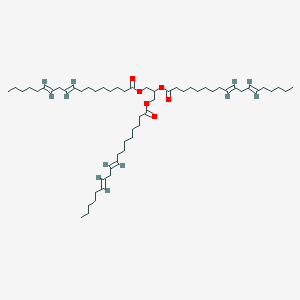

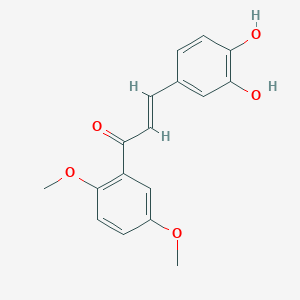
![acetic acid [(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methyl-1-piperidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1236369.png)
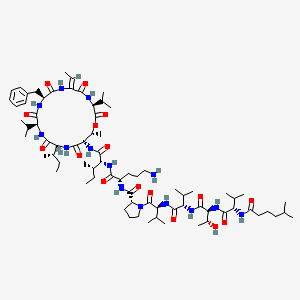

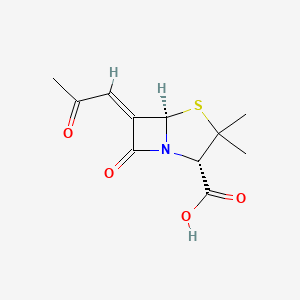
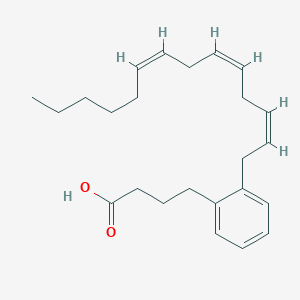
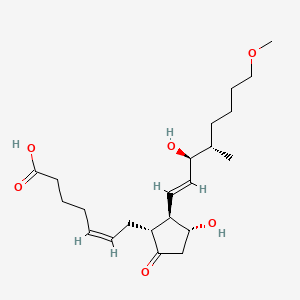

![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1236379.png)

